REACTION_CXSMILES
|
[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].Br[CH:13]([CH3:17])[C:14](=O)[CH3:15]>CC(C)=O>[CH3:7][O:6][C:4]([C:3]1[C:2]2[N:11]([C:13]([CH3:17])=[C:14]([CH3:15])[CH:1]=2)[CH:10]=[CH:9][CH:8]=1)=[O:5]
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Name
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|
Quantity
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4.9 g
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Type
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reactant
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Smiles
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CC1=C(C(=O)OC)C=CC=N1
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Name
|
|
Quantity
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4.8 g
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Type
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reactant
|
Smiles
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BrC(C(C)=O)C
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 3 d
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Duration
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3 d
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Type
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CUSTOM
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Details
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partially purified the remaining residue via column chromatography (silica gel, 5-10% EtOAc/hexanes)
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
|
product
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Smiles
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COC(=O)C1=CC=CN2C(=C(C=C12)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |